2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a substituted benzamide derivative characterized by a benzamide core modified with an ethoxy group at the 2-position of the benzene ring and a 3-(2-oxopyrrolidin-1-yl)phenyl substituent on the amide nitrogen. This structure confers unique physicochemical properties, including moderate polarity (logP ~1.0–2.0) and hydrogen-bonding capacity due to the amide and pyrrolidinone moieties .
Properties
IUPAC Name |
2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-17-10-4-3-9-16(17)19(23)20-14-7-5-8-15(13-14)21-12-6-11-18(21)22/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZEWXUCOCNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the oxopyrrolidinyl intermediate: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling with the benzamide core: The oxopyrrolidinyl intermediate is then coupled with a benzamide derivative in the presence of suitable catalysts and solvents to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural properties make it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity :
- The target compound’s ethoxy group increases hydrophilicity compared to the methyl group in 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide . This may enhance solubility in polar solvents, critical for bioavailability in drug design.
- Mepronil’s isopropoxyphenyl group contributes to higher logP (~3.0), favoring agrochemical applications where lipophilicity aids membrane penetration .
The dimethylaminoethyl group in introduces basicity, which could enhance central nervous system (CNS) penetration, unlike the target compound’s neutral pyrrolidinone.
Synthetic Utility :
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the role of directing groups in catalysis, a feature absent in the target compound but relevant for functionalizing similar scaffolds.
Biological Activity
2-Ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS No. 941889-53-8) is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.37 g/mol
- CAS Number : 941889-53-8
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxopyrrolidinyl Intermediate : Achieved through the cyclization of appropriate precursors.
- Coupling with Benzamide Core : The oxopyrrolidinyl intermediate is coupled with a benzamide derivative using suitable catalysts and solvents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating various biochemical pathways. Notably, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The presence of the ethoxy and oxopyrrolidinyl groups enhances its binding affinity and specificity towards these targets.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. A study on related benzamide derivatives found that certain compounds showed significant antitumor effects against various cancer cell lines, including Hela and MDA-MB231 . Although specific data on this compound's efficacy is limited, its structural similarity suggests it may possess comparable properties.
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory pathways makes it a candidate for therapeutic applications in treating inflammatory diseases. The trifluoromethyl group enhances its pharmacological profile, potentially increasing its efficacy as an anti-inflammatory agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide | Contains trifluoromethyl group | Anti-inflammatory |
| 2-Ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide | Trifluoromethyl in different position | Varies in reactivity |
| 2-Ethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide | Different amide structure | Potentially lower activity |
Case Studies and Research Findings
- Study on Benzamide Derivatives : A study highlighted that benzamide derivatives with oxopyrrolidinyl moieties exhibited promising anticancer activities. The structure–activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced biological activity .
- Mechanistic Insights : Research into similar compounds revealed that they could modulate enzyme activities associated with cancer progression and inflammation, suggesting that this compound may follow similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
